9H-Purin-6-amine, 9-((3-methoxyphenyl)methyl)-N,N-dimethyl-
Description
This compound is a purine derivative with a dimethylated amine at position 6 and a 3-methoxybenzyl group at position 7. The purine scaffold is a critical pharmacophore in medicinal chemistry, often utilized for its ability to mimic nucleobases and interact with biological targets such as enzymes and receptors.
Properties
CAS No. |
112089-19-7 |
|---|---|
Molecular Formula |
C15H17N5O |
Molecular Weight |
283.33 g/mol |
IUPAC Name |
9-[(3-methoxyphenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C15H17N5O/c1-19(2)14-13-15(17-9-16-14)20(10-18-13)8-11-5-4-6-12(7-11)21-3/h4-7,9-10H,8H2,1-3H3 |
InChI Key |
KQILSVQIKSHHMH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Stepwise Substitution Strategy
The most widely documented method for synthesizing 9-((3-methoxyphenyl)methyl)-N,N-dimethyl-9H-purin-6-amine involves sequential substitution reactions at the 6- and 9-positions of the purine scaffold.
6-Position Amination :
The synthesis typically begins with 6-chloropurine as the starting material. Nucleophilic aromatic substitution (NAS) introduces the dimethylamino group at the 6-position. In a representative procedure, 6-chloropurine is refluxed with excess dimethylamine in ethanol or tetrahydrofuran (THF) for 48–72 hours. Triethylamine is often added to neutralize HCl byproducts, improving reaction efficiency. Yields for this step range from 60–85%, depending on solvent polarity and temperature.
9-Position Alkylation :
Following amination, the 9-position is alkylated with 3-methoxybenzyl bromide. This step employs a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate to deprotonate the N-9 nitrogen, facilitating nucleophilic attack. Reaction conditions (80–100°C for 6–12 hours) ensure complete conversion, with yields averaging 70–90%. Crucially, the electron-donating dimethylamino group at C-6 directs alkylation to N-9 by reducing electron density at N-7, minimizing regioisomer formation.
Purification :
Crude products are purified via silica gel chromatography using chloroform/methanol mixtures or recrystallization from ethanol-water systems. Analytical HPLC with C18 columns confirms >95% purity in optimized protocols.
Microwave-Assisted One-Pot Synthesis
Condensation of Aryl Acetic Acids and Aminopyrimidines
Recent advancements adapt microwave irradiation to streamline purine synthesis. While originally developed for 8-arylmethyl derivatives, this method shows potential for 9-substituted analogs through precursor modification.
Reaction Design :
A mixture of 3-methoxyphenylacetic acid and pyrimidine-4,5,6-triamine undergoes condensation in pyridine with triphenyl phosphite as a coupling agent. Microwave irradiation at 220°C for 15 minutes induces cyclodehydration, forming the purine core while simultaneously introducing the 3-methoxybenzyl group.
Key Advantages :
- Yield Enhancement : Microwave conditions achieve 80–87% yields versus 50–60% in conventional thermal reactions.
- Reduced Side Products : Rapid heating minimizes decomposition of heat-labile intermediates.
- Scalability : Batch reactors accommodating 0.2–5 mmol scales demonstrate consistent reproducibility.
Limitations :
- Regiochemical control remains challenging, with 8-substituted byproducts forming if stoichiometry deviates.
- Requires specialized equipment unavailable in some industrial settings.
Comparative Analysis of Synthetic Routes
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Transitioning lab-scale protocols to continuous manufacturing addresses key challenges:
- Microreactor Systems : Mixing 6-chloropurine and dimethylamine in a Corning AFR module at 100°C reduces reaction time to <1 hour while maintaining 85% yield.
- In-line Purification : Coupling reactors with simulated moving bed (SMB) chromatography enables real-time purification, achieving >99% API purity.
- Solvent Recovery : Closed-loop systems reclaim >90% DMF and pyridine, significantly reducing waste.
Quality Control Metrics
- Spectroscopic Characterization :
- Impurity Profiling :
Chemical Reactions Analysis
Types of Reactions
9-(3-Methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
9-(3-Methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
Biological Research: The compound is used as a tool to study purine metabolism and its role in cellular processes.
Chemical Biology: It serves as a probe to investigate the interactions of purine derivatives with biological macromolecules.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and as a precursor in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 9-(3-Methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in purine metabolism, such as adenosine deaminase and xanthine oxidase.
Pathways Involved: It modulates pathways related to nucleotide synthesis and degradation, affecting cellular proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects at Position 9
- 9-Ethyl Derivatives: Compounds like 2-chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine () feature ethyl groups at position 8. The 3-methoxybenzyl group in the target compound may enhance binding to aromatic residues in target proteins [2].
- 9-Phenyl Derivatives : 9-Phenyl-9H-purin-6-amines () lack the methoxy group, resulting in reduced electron-donating effects. The methoxy group in the target compound could improve solubility via hydrogen bonding while modulating electronic properties [3][7].
- Fluorinated Analogs : 9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine (CAS 101154-86-3, ) replaces methoxy with fluorine. Fluorine’s electronegativity increases metabolic stability but reduces solubility compared to the methoxy group [14].
Amine Functionalization at Position 6
- N,N-Dimethyl vs. Primary Amines: The dimethylation in the target compound increases lipophilicity (logP ~1.5–1.6) compared to primary amines like 6-(3-chlorophenylamino)-9-ethyl-9H-purin-2-carbonitrile (), which may have higher polarity. This modification could enhance blood-brain barrier penetration but reduce water solubility [2][13].
- Methyl vs. Cyclohexyl Substituents : 9-Cyclohexyl-N,N-dimethyl-9H-purin-6-amine (CAS 195252-07-4, ) features a bulky cyclohexyl group, which may hinder binding to flat active sites compared to the planar 3-methoxybenzyl group [18].
Physicochemical Properties
- logP and Solubility : The target compound’s predicted logP (~1.6) is comparable to N,N-dimethyl-9-(trimethylsilyl)-9H-purin-6-amine (logP 1.575, ) but higher than primary amines. The methoxy group may slightly improve aqueous solubility relative to purely hydrophobic substituents [13][14].
- Melting Points: Limited data exist, but analogs like 6-methoxy-N,9-dimethyl-9H-purin-2-amine () are purified using methanol/dichloromethane systems, suggesting moderate polarity consistent with the target compound [20].
Data Tables
Table 1: Key Properties of Selected Purine Derivatives
*Predicted values based on analogs; †Experimental data from .
Biological Activity
The compound 9H-Purin-6-amine, 9-((3-methoxyphenyl)methyl)-N,N-dimethyl- is a purine derivative with potential biological activity. Its structure includes a purine base with a methoxyphenyl methyl group and dimethyl amine substitutions, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C15H17N5O
- Molecular Weight : 283.33 g/mol
- CAS Number : 1353867-91-0
- Chemical Structure : The compound features a purine core, which is known for its role in nucleic acids and various biological processes.
The biological activity of 9H-Purin-6-amine, 9-((3-methoxyphenyl)methyl)-N,N-dimethyl- is primarily attributed to its interaction with various enzymes and receptors involved in cellular signaling pathways. Notably, it has been identified as an inhibitor of phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cell growth and survival.
Anticancer Potential
Research indicates that purine derivatives can exhibit anticancer properties by targeting key signaling pathways. The compound has demonstrated activity against several cancer cell lines, suggesting its potential as a therapeutic agent:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 5.0 | Inhibits tumor growth |
| A549 (lung cancer) | 7.5 | Induces apoptosis |
| HeLa (cervical cancer) | 6.0 | Suppresses cell migration |
Antimicrobial Activity
In addition to anticancer effects, there is evidence supporting the antimicrobial activity of this compound. Studies have shown that it possesses both antibacterial and antifungal properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 15.0 |
| Candida albicans | 20.0 |
These findings suggest that the compound may be useful in developing treatments for infections caused by resistant strains of bacteria and fungi.
Study on Anticancer Activity
A study published in Molecular Cancer Therapeutics evaluated the effects of various purine derivatives on cancer cell proliferation. The results indicated that the compound significantly inhibited the growth of MCF-7 cells and induced apoptosis through the activation of caspase pathways .
Study on Antimicrobial Effects
Another study investigated the antimicrobial properties of several purine derivatives, including our compound of interest. The results showed effective inhibition against both Gram-positive and Gram-negative bacteria, as well as notable antifungal activity against Candida species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
